1-Butyl-2,3-dimethylimidazolium bromide
Overview
Description
Synthesis Analysis
The synthesis of 1-Butyl-2,3-dimethylimidazolium bromide can be achieved through the reaction of 1,2-dimethylimidazole with 1-bromobutane. This process is not only straightforward but also yields the product in high purity. The reaction conditions, such as temperature and microwave power, have been optimized to achieve high yields, with a notable example being a setting temperature of 120 ℃, microwave power of 400 W, reaction time of 15 minutes, and a reactant ratio of n(N-methylimidazole):n(butyl bromide)=1:1.1, leading to a yield of 98.81% (Huang Zhi, 2012).
Molecular Structure Analysis
The molecular structure of 1-Butyl-2,3-dimethylimidazolium bromide has been characterized by various techniques, including 1H and 13C{1H} NMR spectroscopy and X-ray single crystal crystallography. The compound crystallizes in the monoclinic crystal system, with specific unit cell dimensions and space groups for its bromide and iodide forms. This detailed structural characterization aids in understanding the compound's reactivity and interaction potential (J. Kutuniva et al., 2007).
Chemical Reactions and Properties
1-Butyl-2,3-dimethylimidazolium bromide participates in various chemical reactions, offering a broad range of applications. For example, its use as a reaction medium for the synthesis of metal-organic frameworks and in catalyst-free methodologies for the synthesis of polysubstituted imidazoles showcases its versatility. These reactions are facilitated by the ionic liquid's ability to dissolve a wide range of reactants and serve as a green solvent alternative (A. Hasaninejad et al., 2010).
Physical Properties Analysis
The physical properties of 1-Butyl-2,3-dimethylimidazolium bromide, such as its melting and freezing behaviors, have been extensively studied. These studies reveal characteristic features like a wide pre-melting range and excessive supercooling, which are crucial for understanding the compound's phase behavior and application potential in various temperature-dependent processes (K. Nishikawa et al., 2007).
Chemical Properties Analysis
Spectroscopic analyses, including X-ray photoelectron spectroscopy, have been employed to understand the electronic environment and interactions between the cation and anion in 1-Butyl-2,3-dimethylimidazolium bromide. These studies highlight the compound's unique interaction potential, contributing to its applications in areas like catalysis and materials science (Shuang Men et al., 2017).
Scientific Research Applications
Synthesis and Characterization
1-Butyl-2,3-dimethylimidazolium bromide has been explored for its synthesis and structural characteristics. It has been synthesized from 1,2-dimethylimidazole and 1-halobutane and characterized using NMR spectroscopy and X-ray crystallography. Its crystal structure features a double layer with stacked imidazolium rings due to π interactions, and halide anions closely interacting with the imidazolium ring (Kutuniva et al., 2007).
Ecotoxicology
A study investigated the comparative toxicological effects of various imidazolium bromide ionic liquids, including 1-Butyl-2,3-dimethylimidazolium bromide, on the liver of Carassius auratus (goldfish). The study revealed potential biotoxicity, indicated by changes in activities of several biomarkers, such as superoxide dismutase and catalase, and used quantum chemical calculations to interpret the results (Wang et al., 2014).
Ionothermal Synthesis of Metal-Organic Frameworks
1-Butyl-2,3-dimethylimidazolium bromide has been utilized in the ionothermal synthesis of a magnesium(II) metal-organic framework. This application represents the first Mg(II)-oba metal-organic framework, exhibiting strong emission at 387 nm, attributed to ligand-to-metal charge transfer (Wu et al., 2012).
Spectroscopic Analysis
Spectroscopic analysis of 1-butyl-2,3-dimethylimidazolium ionic liquids, including 1-butyl-2,3-dimethylimidazolium bromide, has provided insights into cation-anion interactions. This study used X-ray photoelectron spectroscopy to analyze the effect of the anion on the electronic environment of the cation, demonstrating the influence of the cation on cation-anion interaction (Men et al., 2017).
Rotational Dynamics in Ionic Liquids
Research on the rotational dynamics of 1-butyl-2,3-dimethylimidazolium bromide has been conducted to understand the effects of methylation at position 2 of the imidazolium ring. This study, using NMR spectroscopy, provided insights into the microviscosity around different carbons in the cation and its effect on melting points and viscosity (Endo et al., 2011).
Alkaline Stability of Imidazolium Cations
The alkaline stability of imidazolium cations, including 1-butyl-2,3-dimethylimidazolium, has been assessed. This study is crucial for the development of imidazolium-based anion exchange membrane fuel cells. It concluded that the stability is significantly affected by the substitution groups at the C2-position (Si et al., 2014).
Safety And Hazards
Future Directions
1-Butyl-2,3-dimethylimidazolium bromide has been used as a solid plasticizer in PEO-Based Polymer Electrolyte for Highly Reliable Lithium Metal Batteries . It has also been used in the synthesis of zeolites for the conversion of carbohydrates to specific platform chemicals . These applications suggest potential future directions for the use of this compound in various fields.
properties
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOIOQCOUFEVEB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047931 | |
Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2,3-dimethylimidazolium bromide | |
CAS RN |
475575-45-2 | |
Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4K62DC4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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